ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a hybrid heterocyclic structure combining a pyridazinyl core, a 4-fluorophenyl substituent, and a thiazole ring with a methyl group at position 4 and an ethyl carboxylate at position 3. The acetyl amino linker bridges the pyridazinone and thiazole moieties, contributing to its unique conformational and electronic properties.
Properties
Molecular Formula |
C19H17FN4O4S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H17FN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9H,3,10H2,1-2H3,(H,21,22,25) |
InChI Key |
RMIBQQQPGDKQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: Starting with a fluorophenyl hydrazine derivative, the compound undergoes cyclization with a diketone to form the pyridazinone ring.
Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride.
Thiazole Ring Formation: The acetylated product reacts with a thiazole precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in derivatives with modified functional groups, enhancing or altering the compound’s properties.
Scientific Research Applications
Structural Features
The compound features:
- Thiazole ring : Known for various biological activities.
- Pyridazine moiety : Associated with pharmacological effects.
- Fluorophenyl group : Enhances lipophilicity and bioactivity.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with thiazole and pyridazine structures have demonstrated efficacy against specific cancer types, suggesting that ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate may also have similar effects .
Antimicrobial Activity
The presence of the thiazole ring suggests potential antimicrobial activity. Compounds within this class have been reported to possess antibacterial and antifungal properties. This compound could be evaluated for its ability to inhibit bacterial growth or fungal infections .
Case Study 1: Anticancer Activity Evaluation
A study investigated a series of thiazole derivatives similar to this compound. The derivatives were tested against various cancer cell lines, showing significant inhibition rates compared to standard chemotherapeutics .
| Compound | Cell Line Tested | Inhibition Rate (%) |
|---|---|---|
| Compound A | SNB-19 | 85.26 |
| Compound B | OVCAR-8 | 86.61 |
| Ethyl 2... | NCI-H40 | TBD |
Case Study 2: Antimicrobial Efficacy
A related study assessed the antimicrobial properties of thiazole-containing compounds. Results indicated that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 50 μg/mL |
| Compound D | Escherichia coli | 75 μg/mL |
Mechanism of Action
The mechanism by which ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to achieve the desired biological effect.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following compounds share partial structural homology with the target molecule:
Key Structural and Functional Differences
Pyridazinyl vs. Pyrazole/Isoxazole Cores
- The target compound’s pyridazinyl core (a six-membered ring with two adjacent nitrogen atoms) contrasts with pyrazole or isoxazole cores (five-membered rings with two heteroatoms).
Fluorophenyl Substituents
- The 4-fluorophenyl group in the target compound differs from 2,4-difluorophenyl (in isoxazole derivatives) or chlorophenyl groups (in pyrazole-thiadiazine hybrids). Fluorine’s electronegativity and small atomic radius optimize π-π stacking and metabolic stability compared to bulkier halogens like chlorine .
Thiazole vs. Thiadiazine Linkers
- The thiazole ring in the target compound provides a rigid, planar scaffold, whereas thiadiazine linkers (as in compound 6g ) introduce conformational flexibility. The methyl group at C4 and ethyl carboxylate at C5 on the thiazole may sterically hinder interactions compared to unsubstituted thiadiazines.
Functional Group Variations
- The ethyl carboxylate in the target compound offers ester-based hydrophilicity, contrasting with trifluoromethyl groups (lipophilic) or carboxylic acids (ionizable) in analogs. This affects solubility and membrane permeability .
Biological Activity
Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a thiazole ring, a pyridazine moiety, and a fluorophenyl group, which may contribute to its biological activity. This article explores the compound's biological properties, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 396.45 g/mol. The structural components include:
- Thiazole ring : Known for various biological activities.
- Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Fluorophenyl group : Enhances binding affinity due to its electronegativity and size.
Cytotoxicity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and pyridazine moieties have shown promising results in inhibiting the growth of HeLa and MCF-7 cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | HeLa | 29 |
| Compound 2 | MCF-7 | 73 |
| Ethyl Derivative | HeLa | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
The proposed mechanism of action involves several pathways:
- Enzyme Inhibition : The presence of the thiazole and pyridazine rings may allow the compound to interact with specific enzymes involved in cell proliferation and survival.
- Apoptosis Induction : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from dividing effectively.
Study on Pyridazine Derivatives
A study focused on pyridazine derivatives revealed that modifications in their structure significantly impacted their biological activity. It was found that introducing electron-withdrawing groups like fluorine enhanced their cytotoxic properties against cancer cell lines .
Thiazole Compounds in Cancer Therapy
Research on thiazole derivatives has shown their effectiveness in targeting various cancer types. For example, compounds with thiazole rings have been reported to exhibit antimicrobial and anticancer activities due to their ability to disrupt cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
